1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone
CAS No.:
Cat. No.: VC14634586
Molecular Formula: C25H25N3O3
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N3O3 |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
| Standard InChI | InChI=1S/C25H25N3O3/c29-25(24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)27-16-14-26(15-17-27)19-20-8-7-13-23(18-20)28(30)31/h1-13,18,24H,14-17,19H2 |
| Standard InChI Key | DRTNKASPUBAYLT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone (IUPAC: 1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone) has a molecular weight of 415.5 g/mol and the formula C₂₅H₂₅N₃O₃ . The structure comprises:
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A piperazine ring with a 3-nitrobenzyl substituent.
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A diphenylethanone group linked to the piperazine nitrogen.
The nitro group at the meta position on the benzyl ring enhances electronic withdrawal, influencing reactivity and receptor interactions .
Spectroscopic and Physicochemical Properties
Key data from NMR and mass spectrometry confirm the connectivity of functional groups:
| Property | Value/Description | Source |
|---|---|---|
| SMILES | C1CN(CCN1CC2=CC(=CC=C2)N+[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| InChI Key | DRTNKASPUBAYLT-UHFFFAOYSA-N | |
| Melting Point | Not reported (similar compounds: 58–153°C) | |
| Solubility | Low in water; soluble in organic solvents |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via two-step nucleophilic substitution:
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Piperazine alkylation: Reacting piperazine with 3-nitrobenzyl bromide (C₇H₆BrNO₂) in DMF at 80°C to form 4-(3-nitrobenzyl)piperazine .
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Ketone coupling: Condensation with 2,2-diphenylethanone chloride under basic conditions (e.g., K₂CO₃).
Optimization Factors:
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Catalysts: Triethylamine for acid scavenging.
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Yield: ~43–65% after purification via column chromatography.
Analytical Validation
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TLC: Rf = 0.6 (ethyl acetate/hexane, 1:1).
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¹H NMR: Peaks at δ 2.5–3.5 ppm (piperazine CH₂), δ 7.2–8.1 ppm (aromatic protons) .
| Compound | Structure Variation | Bioactivity | Source |
|---|---|---|---|
| 1-(4-Methylpiperazin-1-yl)-2,2-diphenylethanone | Methyl vs. nitrobenzyl | Anticancer (IC₅₀: 12 µM) | |
| 4-(3-Nitrophenyl)piperazine | No diphenylethanone | Antimicrobial (MIC: 8 µg/mL) |
Applications in Research
Neuropharmacology
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Psychoactive Studies: Structural analogs are used to probe serotonin receptor subtypes .
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Pain Management: Piperazine derivatives show analgesic effects in murine models.
Chemical Intermediate
| Parameter | Recommendation | Source |
|---|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat | |
| Spill Management | Absorb with inert material |
Research Gaps and Future Directions
Unanswered Questions
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In Vivo Efficacy: Limited data on bioavailability and toxicity.
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Target Identification: Precise receptor binding profiles remain uncharacterized .
Proposed Studies
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Pharmacokinetics: ADMET profiling in animal models.
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Therapeutic Screening: Antidepressant or antipsychotic potential.
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